4-Isopropoxy-3-(trifluoromethyl)benzoic acid
CAS No.: 213598-16-4
Cat. No.: VC2273836
Molecular Formula: C11H11F3O3
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213598-16-4 |
---|---|
Molecular Formula | C11H11F3O3 |
Molecular Weight | 248.2 g/mol |
IUPAC Name | 4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Standard InChI Key | FMRZLMJTOCTKPU-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Introduction
Physical and Chemical Properties
4-Isopropoxy-3-(trifluoromethyl)benzoic acid possesses distinctive physical and chemical properties that influence its behavior and applications. These properties have been characterized through various analytical methods and are crucial for understanding the compound's potential uses.
Core Physical Properties
The key physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 213598-16-4 |
Molecular Formula | C₁₁H₁₁F₃O₃ |
Molecular Weight | 248.20 g/mol |
Exact Mass | 248.06600 |
MDL Number | MFCD12913405 |
Physical State | Solid |
Recommended Storage | Sealed in dry conditions at room temperature |
Table 1: Core Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid
Thermodynamic and Physicochemical Properties
The compound exhibits specific thermodynamic and physicochemical characteristics that are relevant to its handling, processing, and application:
Property | Value |
---|---|
Density | 1.287 g/cm³ |
Boiling Point | 312.355°C at 760 mmHg |
Flash Point | 142.707°C |
Melting Point | Not available |
Vapor Pressure | 0 mmHg at 25°C |
Index of Refraction | 1.473 |
Table 2: Thermodynamic and Physicochemical Properties
Structural and Electronic Properties
The molecular structure includes important electronic and structural features that influence reactivity and interactions:
Property | Value |
---|---|
LogP | 3.19080 |
Polar Surface Area (PSA) | 46.53000 |
Table 3: Structural and Electronic Properties
The LogP value of 3.19080 indicates the compound has relatively high lipophilicity, which may influence its permeability across biological membranes and its solubility profile in various solvents. The polar surface area provides insight into the molecule's potential for hydrogen bonding and other polar interactions.
Signal Word | Hazard Statements | Precautionary Statements |
---|---|---|
Warning | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 4: GHS Classification Information
Applications and Research Context
4-Isopropoxy-3-(trifluoromethyl)benzoic acid has appeared in multiple patent documents from pharmaceutical companies, suggesting its potential significance in drug development and medicinal chemistry research.
Pharmaceutical Research
The compound is mentioned in several patents from major pharmaceutical companies, indicating its potential utility in various drug development programs:
Company | Patent Reference | Year |
---|---|---|
Arena Pharmaceuticals | WO2011/109471 A1 | 2011 |
Glaxo Group Limited | WO2008/128951 A1 | 2008 |
Glaxo Group Limited | WO2011/134280 A1 | 2011 |
Asahi Kasei Pharma Corporation | US2008/200535 A1 | 2008 |
Synthesis Methods
While the search results don't provide specific synthesis methods for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, they do include information on related synthetic approaches for trifluoromethylbenzoic acid derivatives that may be adaptable to this specific compound.
General Synthetic Approach
Based on patent information for related compounds, potential synthetic routes might involve:
-
Preparation of appropriately substituted benzoic acid precursors
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Introduction of the trifluoromethyl group through reaction with fluorinating agents
-
Installation of the isopropoxy group through alkylation chemistry
A general approach for synthesizing trifluoromethylbenzoic acids is described in patent CN107417518A, which includes:
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Acylation reaction with thionyl chloride to form an acyl chloride intermediate
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Chlorination under light illumination to introduce a trichloromethyl group
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Fluorination with hydrogen fluoride to convert trichloromethyl to trifluoromethyl
This general methodology might be adapted to synthesize 4-Isopropoxy-3-(trifluoromethyl)benzoic acid with appropriate modifications to accommodate the isopropoxy substituent.
Derivatization Strategies
Additional synthetic approaches mentioned in the search results include alkylation conditions that might be relevant for introducing the isopropoxy group:
Such conditions could potentially be used to introduce the isopropoxy group to an appropriate hydroxyl-substituted precursor of the target compound.
Structure-Activity Relationships
The presence of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in multiple pharmaceutical patents suggests that its structural features may confer desirable properties relevant to drug development.
Key Structural Features
The compound possesses three principal functional groups that likely contribute to its properties and potential applications:
-
Carboxylic acid group: Provides hydrogen bond donor/acceptor capabilities and potential for derivatization
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Trifluoromethyl group: Known to enhance metabolic stability and influence electronic properties
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Isopropoxy group: Affects lipophilicity and can modulate biological distribution properties
The specific arrangement of these groups on the benzene ring creates a unique spatial and electronic configuration that may be important for particular applications or interactions with biological targets.
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